

Application Notes and Protocols for Dasatinib in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	C18H23Cl2NO3	
Cat. No.:	B15171524	Get Quote

Initial Note: The chemical formula **C18H23Cl2NO3** did not correspond to a readily identifiable compound in publicly available chemical databases. To fulfill the request for detailed Application Notes and Protocols, the well-characterized, multi-targeted kinase inhibitor, Dasatinib, will be used as a representative small molecule for high-throughput screening (HTS) applications.

Application Notes

Compound: Dasatinib Chemical Formula: C22H26ClN7O2S Molecular Weight: 488.01 g/mol Primary Use: Therapeutic agent for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Also utilized as a tool compound in cancer research and drug discovery.

Mechanism of Action: Dasatinib is a potent, orally available, second-generation tyrosine kinase inhibitor.[3] Its primary mechanism of action involves the inhibition of multiple kinases by binding to the ATP-binding site of both the active and inactive conformations of the target kinase.[1][3][4] This dual-binding capability provides a significant advantage over first-generation inhibitors like Imatinib, particularly against mutations that confer resistance.[1][4]

The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in Philadelphia chromosome-positive (Ph+) leukemias.[4] By inhibiting BCR-ABL, Dasatinib blocks downstream signaling pathways responsible for cell growth and survival, ultimately leading to apoptosis of malignant cells.[4]

In addition to BCR-ABL, Dasatinib potently inhibits a range of other kinases at nanomolar concentrations, including:[1][3][5]



- SRC family kinases (SRC, LCK, YES, FYN)
- c-KIT
- Ephrin type-A receptor 2 (EPHA2)
- Platelet-derived growth factor receptor β (PDGFRβ)

This multi-targeted profile makes Dasatinib a valuable tool for investigating various signaling pathways and a candidate for broader applications in oncology.[4]

Applications in High-Throughput Screening:

Dasatinib is frequently employed in HTS campaigns for several key purposes:

- Positive Control for Kinase Inhibition Assays: Due to its potent and well-characterized activity
 against multiple kinases, Dasatinib serves as a reliable positive control when screening for
 novel kinase inhibitors. Its inclusion allows for the validation of assay performance and the
 normalization of screening data.
- Synergistic Drug Screening: HTS assays are used to identify compounds that exhibit synergistic effects when used in combination with Dasatinib. For example, screens have identified that Dasatinib acts synergistically with the MEK inhibitor trametinib in low-grade serous ovarian carcinoma models.[6][7]
- Target Deconvolution and Selectivity Profiling: Dasatinib can be used to profile the kinase selectivity of new chemical entities. By comparing the activity of a novel compound to that of Dasatinib across a panel of kinases, researchers can determine its specificity and potential off-target effects.
- Identifying Mechanisms of Resistance: Cell-based HTS assays can be designed to screen for compounds that overcome resistance to Dasatinib. This is crucial for developing next-generation therapies for patients who relapse.

Data Presentation

Table 1: Inhibitory Activity of Dasatinib against a Panel of Kinases



Kinase Target	IC50 (nM)	Assay Type	Reference
BCR-ABL (native)	< 1	Cell-based	[1][3]
BCR-ABL (T315I mutant)	> 200	Cell-based	[1]
SRC	0.5	Biochemical	[3]
LCK	1.1	Biochemical	[5]
YES	0.4	Biochemical	[5]
FYN	0.2	Biochemical	[5]
c-KIT	1.2	Biochemical	[5]
PDGFRβ	1.4	Biochemical	[5]
EPHA2	1.6	Biochemical	[5]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Protocol 1: ADP-Glo™ Luminescent Kinase Assay for High-Throughput Screening

This protocol is a common method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction. It is highly amenable to HTS formats.

Objective: To identify inhibitors of a specific tyrosine kinase (e.g., ABL, SRC) from a small molecule library.

Materials:

- Kinase of interest (e.g., recombinant human ABL1)
- Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
- Dasatinib (as a positive control)



- Test compound library (typically dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes or automated liquid handling system
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Plating: a. Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate. b. For control wells, dispense 50 nL of DMSO (negative control) and 50 nL of Dasatinib at various concentrations (positive control and dose-response curve).
- Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The
 final concentration of ATP should be at or near the Km for the specific kinase. b. Dispense 5
 μL of the 2X kinase/substrate master mix into each well of the assay plate containing the prespotted compounds. c. Mix the plate gently for 1 minute. d. Incubate the plate at room
 temperature for 60 minutes.
- Termination of Kinase Reaction and ATP Depletion: a. Add 5 μL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: a. Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction. b. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition: a. Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.



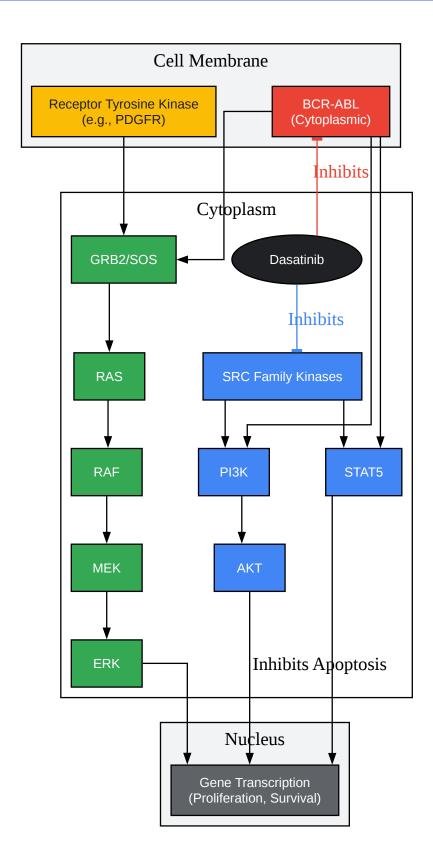




Data Analysis: a. Normalize the data using the negative (DMSO) and positive (high-concentration Dasatinib) controls. b. Calculate the percent inhibition for each test compound.
 c. Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls). d. For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Visualizations









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